5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide
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Overview
Description
5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(3-methylphenyl) amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide typically involves the reaction of 2-chlorophenyl isocyanate with 3-methylphenyl furan-2-carboxylate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-N-(4-methylphenyl)-2-furamide
- 5-(2-chlorophenyl)-N-(2-methylphenyl)-2-furamide
- 5-(2-chlorophenyl)-N-(3-chlorophenyl)-2-furamide
Uniqueness
5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide is unique due to its specific substitution pattern on the furan ring and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
199458-97-4 |
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Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO2/c1-12-5-4-6-13(11-12)20-18(21)17-10-9-16(22-17)14-7-2-3-8-15(14)19/h2-11H,1H3,(H,20,21) |
InChI Key |
IWVDSYUXRSKIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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